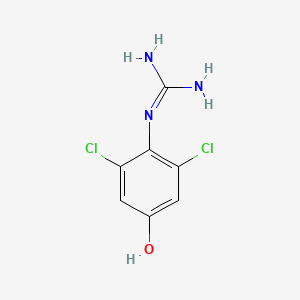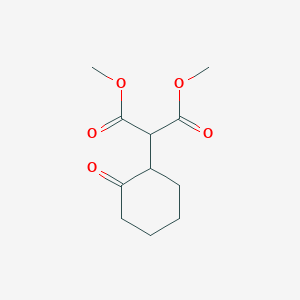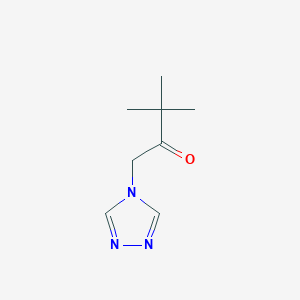
3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with a triazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution at the carbonyl carbon of the ketone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one has several scientific research applications:
Agriculture: It is used as a plant growth regulator, influencing the levels of endogenous hormones and promoting root development.
Pharmaceuticals: The compound has potential antimicrobial and antifungal properties, making it a candidate for drug development.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one involves its interaction with specific molecular targets. In plants, it affects the biosynthesis of gibberellins, a class of growth hormones, by inhibiting the enzyme ent-kaurene oxidase. This leads to reduced levels of gibberellins and altered plant growth patterns . In antimicrobial applications, the compound may disrupt the cell membrane or inhibit key enzymes in microbial metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paclobutrazol: Another triazole derivative used as a plant growth regulator.
Uniconazole: Similar in structure and function, used in agriculture to control plant growth.
Uniqueness
3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to modulate hormone levels in plants and its potential antimicrobial properties make it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
66644-00-6 |
|---|---|
Molekularformel |
C8H13N3O |
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
3,3-dimethyl-1-(1,2,4-triazol-4-yl)butan-2-one |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)7(12)4-11-5-9-10-6-11/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
OUTIHFQPJGKWKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CN1C=NN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)


![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
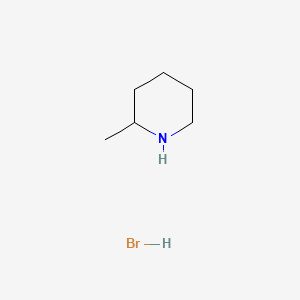
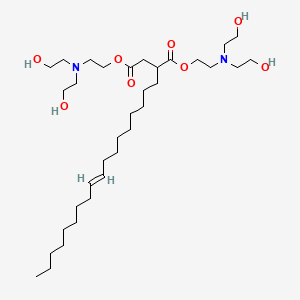
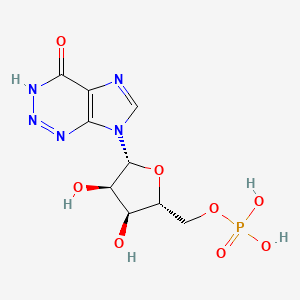
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
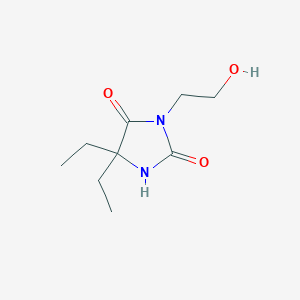
![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
